Chrysamine G disodium salt

CAS No.:

Cat. No.: VC16672450

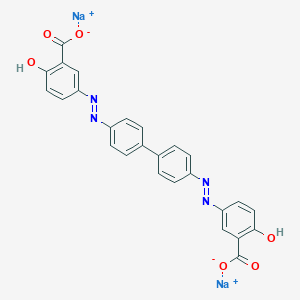

Molecular Formula: C26H16N4Na2O6

Molecular Weight: 526.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H16N4Na2O6 |

|---|---|

| Molecular Weight | 526.4 g/mol |

| IUPAC Name | disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |

| Standard InChI Key | AZOPGDOIOXKJRA-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

Chrysamine G disodium salt is systematically identified as disodium (3Z,3'Z)-3,3'-[biphenyl-4,4'-diyldi(1Z)hydrazin-2-yl-1-ylidene]bis(6-oxocyclohexa-1,4-diene-1-carboxylate). Common synonyms include Brasilamina Yellow G, C.I. Direct Yellow 1, and Diazine Yellow 2G . The compound is registered under two CAS numbers: 1433020-81-5 and 6472-91-9, reflecting variations in salt forms or vendor-specific classifications .

Molecular Structure and Physicochemical Properties

CGDS features a bis-azo structure with two sodium counterions, conferring water solubility and stability in dimethyl sulfoxide (DMSO) at 1 mg/ml . Key properties include:

The planar aromatic system facilitates π-π stacking with amyloid fibrils, while the sulfonate groups enhance solubility and binding specificity .

Synthesis and Industrial Production

Synthetic Pathways

CGDS is synthesized via diazotization and coupling reactions, starting with nitroaniline derivatives. The process involves:

-

Diazotization: Treatment of 4-nitroaniline with nitrous acid to form a diazonium salt.

-

Coupling: Reaction with salicylic acid derivatives under alkaline conditions to form the bis-azo linkage .

-

Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt .

Industrial-scale production remains proprietary, though patents suggest optimization for high purity (>98%) to meet biomedical standards .

Biomedical Applications in Amyloid Research

Diagnostic Use in Alzheimer’s Disease

CGDS binds to β-amyloid (Aβ) fibrils with high affinity () and low affinity () sites, enabling fluorescence-based detection of senile plaques in post-mortem brain tissues . Protocols for histological staining involve:

-

Permeabilizing 30 µm cortical sections with 0.5% Triton X-100.

-

Incubating with 10 µM CGDS in PBS, followed by UV excitation at 386 nm .

Neuroprotective Effects

CGDS reduces Aβ-induced neurotoxicity by 60–80% at 0.1–1 µM concentrations, as demonstrated in primary neuronal cultures . Notably, its monovalent derivative (hCG) retains similar efficacy, implicating antioxidant activity—rather than metal chelation—as the primary mechanism .

Mechanism of Action: Fluorescence and Antioxidant Pathways

β-Sheet Recognition

The planar structure of CGDS intercalates into cross-β-sheet motifs of Aβ fibrils, inducing a conformational shift that enhances fluorescence quantum yield . This property is shared with Congo Red but with improved blood-brain barrier permeability .

Oxidative Stress Mitigation

CGDS scavenges reactive oxygen species (ROS) generated by Aβ aggregation, attenuating lipid peroxidation and mitochondrial dysfunction in neuronal cells . Comparative studies show CGDS reduces malondialdehyde (MDA) levels by 40% versus untreated controls .

Comparative Analysis with Amyloid Probes

| Probe | λ<sub>ex</sub>/λ<sub>em</sub> (nm) | BBB Permeability | Binding Affinity () |

|---|---|---|---|

| CGDS | 386/NA | Yes | 200 nM (high) |

| Thioflavin T | 412/482 | No | 1.8 µM |

| Congo Red | 497/NA | No | 340 nM |

CGDS outperforms Thioflavin T in vivo due to its ability to traverse the blood-brain barrier, enabling antemortem plaque imaging .

Recent Advances and Future Directions

Hybrid Probes for Multimodal Imaging

Recent efforts conjugate CGDS with radionuclides (e.g., <sup>18</sup>F) for positron emission tomography (PET), achieving plaque detection in transgenic mouse models .

Therapeutic Repurposing

Phase I trials are exploring CGDS analogs as anti-aggregation agents, leveraging their dual diagnostic and neuroprotective properties .

Challenges and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume